molecular formula C11H15BrClN B1383442 1-(3-Bromobenzyl)pyrrolidine hydrochloride CAS No. 1638221-36-9

1-(3-Bromobenzyl)pyrrolidine hydrochloride

Cat. No. B1383442
CAS RN: 1638221-36-9
M. Wt: 276.6 g/mol
InChI Key: LMPHVKSNLLNICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.6 .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromobenzyl)pyrrolidine hydrochloride is represented by the SMILES string BrC1=CC=CC(N2CCCC2)=C1.Cl . This indicates that the compound contains a bromobenzyl group attached to a pyrrolidine ring, and it is in the form of a hydrochloride salt .

Scientific Research Applications

Antioxidant and Anticholinergic Activities

  • Synthesis and Biological Activity: The first synthesis of biologically active natural bromophenols, including 1-(3-Bromobenzyl)pyrrolidine hydrochloride derivatives, has been reported. These compounds showed significant antioxidant activities when compared to standard antioxidants. Additionally, they were tested against cholinergic enzymes, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Rezai et al., 2018).

Synthesis of Novel Derivatives

  • Novel Derivative Synthesis

    A series of novel (Z,E)-1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives were synthesized, displaying inhibitory activity against certain plants, indicating potential agricultural applications (Zheng et al., 2011).

  • Synthesis of Anti-inflammatory Agents

    The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, a series of compounds evaluated as anti-inflammatory/analgesic agents, was reported. Some of these compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, with potential as safer alternatives to existing anti-inflammatory drugs (Ikuta et al., 1987).

Microbiological and Antifungal Activity

  • Microbiological Activity

    Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 1-(3-Bromobenzyl)pyrrolidine hydrochloride showed significant bacteriostatic and antituberculosis activity, indicating potential in antimicrobial research (Miszke et al., 2008).

  • Antifungal Activity

    A compound synthesized using 1-(3-Bromobenzyl)pyrrolidine hydrochloride demonstrated moderate antifungal activity, suggesting applications in combating fungal infections (Mu et al., 2015).

Chemical Synthesis Methodologies

  • Synthesis of Optically Pure Compounds

    The preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine was achieved, highlighting the importance of 1-(3-Bromobenzyl)pyrrolidine hydrochloride in creating stereochemically specific compounds (Ruano et al., 2006).

  • Crystal Structure Studies

    The crystal structures of 1-(2-halidobenzyl)-4-[(E)-2-(3-hydroxyphenyl)ethenyl]pyridinium halide hemihydrates were studied, indicating the use of 1-(3-Bromobenzyl)pyrrolidine hydrochloride in crystallography (Prukała et al., 2008).

  • Ring Expansion-Oxidation Protocol

    An unprecedented ring expansion-oxidation protocol involving 1-(3-Bromobenzyl)pyrrolidine hydrochloride derivatives led to the synthesis of piperidin-3-ones, showing the compound's utility in organic synthesis methodologies (D’hooghe et al., 2008).

Pharmaceutical Research

  • Phosphodiesterase Inhibitory Activity

    The crystal structure and phosphodiesterase inhibitory activity of a derivative of 1-(3-Bromobenzyl)pyrrolidine hydrochloride were studied, contributing to pharmaceutical research in enzyme inhibition (Baures et al., 1993).

  • Pyridine Hydrochloride in Synthesis

    Pyridine hydrochloride, related to 1-(3-Bromobenzyl)pyrrolidine hydrochloride, was used for the synthesis of chloro compounds in pyridine and quinoline series, demonstrating the compound's role in pharmaceutical synthesis (Mongin et al., 1996).

  • Characterization and Biological Activity Studies

    The synthesis, spectroscopy, crystallography, and biological activity studies of derivatives of 1-(3-Bromobenzyl)pyrrolidine hydrochloride, specifically 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, indicated its importance in biological activity studies (Kuzey et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-(3-Bromobenzyl)pyrrolidine hydrochloride is not available, pyrrolidine compounds are known to have various biological activities. They are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHVKSNLLNICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)pyrrolidine hydrochloride

CAS RN

1638221-36-9
Record name Pyrrolidine, 1-[(3-bromophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638221-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Reactant of Route 3
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Bromobenzyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.